molecular formula C10H17NO2 B15233251 (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid

(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid

Cat. No.: B15233251
M. Wt: 183.25 g/mol
InChI Key: JPZJKIYKFOEPJZ-QMMMGPOBSA-N
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Description

(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid is a chiral spirocyclic compound characterized by a bicyclic structure comprising a cyclohexane ring fused to a pyrrolidine ring (spiro[4.5]decane framework). The carboxylic acid group at the 4th position and the (4S) stereochemistry are critical to its physicochemical and biological properties.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(4S)-2-azaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10/h8,11H,1-7H2,(H,12,13)/t8-/m0/s1

InChI Key

JPZJKIYKFOEPJZ-QMMMGPOBSA-N

Isomeric SMILES

C1CCC2(CC1)CNC[C@H]2C(=O)O

Canonical SMILES

C1CCC2(CC1)CNCC2C(=O)O

Origin of Product

United States

Preparation Methods

Reformatsky-Curtius Transposition Strategy

The Reformatsky-Curtius method, described in Patent US4028351, forms the historical foundation for synthesizing spiro[4.5]decane derivatives. This multi-step protocol begins with an N-substituted-4-piperidone 1 , which undergoes a Reformatsky reaction with α-halogenated esters (e.g., ethyl bromoacetate) in anhydrous benzene/ether under activated zinc (5 moles per mole of piperidone). The intermediate β-hydroxy ester 2 is subsequently treated with excess hydrazine (1:10 molar ratio) at 40–60°C for 8–30 hours to yield the β-hydroxy hydrazide 3 .

The critical Curtius rearrangement of 3 involves nitrous acid (generated in situ from NaNO₂ and HCl) at 50–60°C, producing the spirocyclic carbamate 4 . Final hydrolysis under acidic conditions (acetic acid/water) affords the target carboxylic acid. This method achieves an 80% yield for the spirocyclic core but requires precise control over reaction conditions to minimize by-products like N-alkylated derivatives.

Key Optimization Parameters :

  • Solvent System : Benzene/ether mixtures ensure homogeneity during the Reformatsky step.
  • Hydrazine Excess : A 10-fold molar excess of hydrazine drives complete hydrazide formation.
  • Nitrous Acid Stoichiometry : A 5:1 molar ratio of NaNO₂ to hydrazide prevents incomplete transposition.

Enantioselective Alkylation via Chiral Auxiliaries

Patent WO1999061424A1 details an asymmetric synthesis route leveraging lithium diisopropylamide (LDA)-mediated alkylation. Cyclohexane carbonitrile 5 is deprotonated with LDA at −78°C in tetrahydrofuran (THF), followed by addition of benzyloxyacetaldehyde to form the β-cyano alcohol 6 . Subsequent hydrogenation over palladium/C (20% w/w) in methanol cleaves the benzyl ether, yielding the primary alcohol 7 , which is oxidized to the carboxylic acid 8 via Jones reagent.

The stereochemical outcome at C4 is controlled by the chiral auxiliary (R)-tert-butylsulfinamide, introduced during a Grignard addition step to an intermediate ketone. This method achieves >95% enantiomeric excess (ee) for the (4S)-configured product, as confirmed by chiral HPLC.

Critical Reaction Data :

  • Temperature Sensitivity : Alkylation at −78°C prevents racemization.
  • Catalytic Hydrogenation : 40°C and 24-hour reaction time ensure complete deprotection without epimerization.
  • Oxidation Conditions : Jones reagent (CrO₃/H₂SO₄) in acetone affords quantitative conversion to the carboxylic acid.

Stereoretentive Hydrogenolytic Deprotection

A third approach, highlighted in WO2000015611A1, focuses on preserving stereochemistry during final deprotection. The N-Boc-protected spirocyclic ester 9 is subjected to hydrogenolysis using Pd(OH)₂/C in ethanol at 25°C, cleaving the benzyl ester while retaining the C4 stereocenter. Acidic workup (HCl in dioxane) removes the Boc group, yielding (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride with 88% isolated yield.

Advantages Over Competing Methods :

  • Mild Conditions : Ambient temperature hydrogenation avoids thermal degradation.
  • Acid Stability : The spirocyclic core remains intact under HCl-mediated deprotection.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Limitations
Reformatsky-Curtius 80 Racemic Multi-step, hazardous reagents
LDA Alkylation 95 >95% ee Low-temperature requirements
Hydrogenolysis 88 Retention Sensitivity to catalyst poisoning

The LDA-mediated route offers superior enantioselection but demands cryogenic conditions, limiting industrial scalability. In contrast, the hydrogenolytic method balances yield and practicality, though substrate-specific optimization is necessary.

Mechanistic Insights and By-Product Formation

In the Reformatsky-Curtius pathway, competing aldol condensation between the piperidone and α-halogen ester can occur if zinc activation is incomplete, leading to dimeric by-products. Similarly, premature oxidation of the β-hydroxy hydrazide 3 during Curtius transposition generates nitroso compounds, necessitating rigorous exclusion of oxygen.

For the asymmetric alkylation route, residual moisture in THF promotes protonation of the lithium enolate, resulting in racemization. Anhydrous conditions (<50 ppm H₂O) and rapid aldehyde addition mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, selenium (IV) oxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid is a chemical compound with potential applications in treating various disorders, particularly those related to neurological and psychiatric conditions . Research and patents highlight its usefulness as an agent for treating epilepsy, hypokinesia, faintness attacks, cranial disorders, neurodegenerative disorders, depression, anxiety, panic, pain, and neuropathological disorders . It is also potentially useful in geriatric patients .

Scientific Research Applications

  • This compound and its derivatives can be used as templates for generating potent and selective 2OG oxygenase inhibitors .
  • Derivatives of spiro[4.5]decanone have potential use in dissecting the roles of individual HIF-α hydroxylases .
  • Spiro[4.5]decanones have considerable potential for the inhibition of the PHDs .

Pharmaceutical applications

Several patents and research articles note the potential therapeutic applications of compounds containing the spiro[4.5]decane structure:

  • Epilepsy and related conditions Novel substituted amino acids are disclosed and are useful as agents in the treatment of epilepsy, faintness attacks, hypokinesia .
  • Neurodegenerative disorders Therapeutic use as agents for neurodegenerative disorders like Alzheimer's disease, Huntington's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis . Also, for treating neurodegenerative disorders termed acute brain injury, including stroke, head trauma, and asphyxia .
  • Psychiatric disorders Methods of using the compounds of the invention as agents for treating depression, anxiety, and panic are part of the invention .
  • Pain management The compounds are useful in treating pain and neuropathological disorders .

Safety and health implications of related compounds

Mechanism of Action

The mechanism of action of (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features and Molecular Data
Compound Name Molecular Formula Molecular Weight Key Substituents/Rings Biological Relevance Reference
(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid C₁₀H₁₇NO₂ 183.25 Carboxylic acid (C4), (4S) configuration GABA analogue potential
2-Aza-spiro[4.5]decan-3-one (Gabapentin Related Compound A) C₉H₁₅NO 153.22 Ketone (C3) Gabapentin impurity
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid C₁₀H₁₇NO₂ 183.25 Carboxylic acid (C4), (R) stereoisomer Stereochemical comparison
4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid C₁₇H₂₁NO₄ 303.35 4-Methylbenzoyl group, 1-oxa ring Enhanced lipophilicity
2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride C₁₇H₂₄ClNO₂ 283.78 Benzyl group, hydrochloride salt Improved solubility

Physicochemical Properties

  • Polarity and Solubility : The carboxylic acid group in the target compound enhances polarity compared to ketone-containing analogues (e.g., Gabapentin Compound A) . Hydrochloride salts () improve aqueous solubility.
  • Acid Dissociation (pKa) : The carboxylic acid group has an estimated pKa ~4–5, similar to related spirocarboxylic acids (inferred from ), influencing bioavailability and membrane permeability.

Pharmacological Activity

  • Sulfur/Oxygen Heteroatoms (): Thiophene or difluorobenzoyl groups may alter metabolic stability or target selectivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves cyclization reactions using precursors like spirocyclic amines and carboxylic acid derivatives. For example, analogous spiro compounds are synthesized via reactions of 2-amino alcohols with epoxycarboxylic acids under acidic conditions, followed by cyclization .
  • Key Variables :

  • Catalysts : HCl or other acids for protonation.
  • Temperature : Optimal yields reported at 60–80°C for 12–24 hours .
  • Scalability : Lab-scale protocols can be adapted for gram-scale synthesis using commercially available reagents (e.g., tetrahydropyran derivatives) .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Techniques :

  • NMR : ¹H and ¹³C NMR to confirm spirocyclic structure and stereochemistry (e.g., δ 1.5–2.5 ppm for cyclohexane protons) .
  • LC-MS/HPLC : Purity assessment (≥95%) and molecular ion detection (e.g., [M+H]+ at m/z 219.71 for the hydrochloride salt) .
  • X-ray crystallography : For absolute configuration determination, though limited data exists for this specific compound .

Advanced Research Questions

Q. What are the biological activities of this compound derivatives, and how do structural modifications alter efficacy?

  • Comparative Analysis :

CompoundStructural FeatureActivitySource
Target Compound 4S stereochemistry, free -COOHEnzyme inhibition (e.g., carbonic anhydrase)
2-Benzyl derivativeBenzyl substitution at N2Enhanced lipophilicity, CNS targeting
8-Oxa analogsOxygen in spiro ringReduced cytotoxicity in cell lines
  • Mechanistic Insight : The free carboxylic acid group is critical for binding to enzyme active sites, while substitutions (e.g., benzyl) improve membrane permeability .

Q. How can researchers resolve contradictions in reported bioactivity data for spirocyclic azaspiro compounds?

  • Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., carbonic anhydrase) may arise from:

  • Assay Conditions : pH variations (optimal activity at pH 7.4 vs. 6.8) .
  • Enzyme Isoforms : Selectivity for CA-II vs. CA-IX .
    • Resolution Strategy :
  • Standardize assay protocols (buffer, temperature).
  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. What are the stability and storage recommendations for this compound hydrochloride?

  • Stability Data :

  • Thermal Stability : Decomposes above 200°C .
  • Hydrolytic Sensitivity : Susceptible to esterification in alcoholic solvents; store in anhydrous conditions .
    • Storage : -20°C in sealed, argon-flushed vials to prevent oxidation and hygroscopic degradation .

Methodological Design Questions

Q. How to design experiments to optimize enantiomeric purity in the synthesis of this compound?

  • Chiral Resolution :

  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane:IPA mobile phase .
  • Crystallization : Diastereomeric salt formation with (R)- or (S)-1-phenylethylamine .
    • Kinetic Control : Lower reaction temperatures (0–5°C) to minimize racemization during cyclization .

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

  • In Silico Models :

  • ADMET Prediction : SwissADME or ADMETLab for bioavailability, LogP (estimated ~1.2), and BBB permeability .
  • Docking Studies : AutoDock Vina to simulate interactions with target enzymes (e.g., PDB: 3HS4 for carbonic anhydrase) .

Data Interpretation Guidelines

  • Contradictory Bioactivity : Cross-validate with orthogonal assays (e.g., fluorescence quenching vs. calorimetry) .
  • Stereochemical Ambiguity : Confirm configurations via optical rotation comparison with published data (e.g., [α]D²⁵ = +15° for 4S isomer) .

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